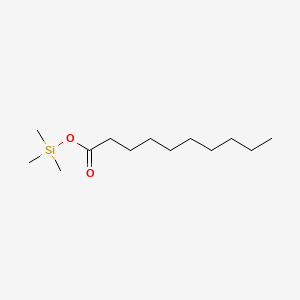
2-Methoxy-4-(4-methylpyrrolidin-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4-(4-methylpyrrolidin-2-yl)phenol is a compound that features a phenolic structure with a methoxy group and a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(4-methylpyrrolidin-2-yl)phenol typically involves the functionalization of a preformed pyrrolidine ring. One common method includes the nucleophilic aromatic substitution reaction between a methoxy-substituted phenol and a pyrrolidine derivative . The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-4-(4-methylpyrrolidin-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Conditions often involve the use of Lewis acids like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenolic derivatives.
Applications De Recherche Scientifique
2-Methoxy-4-(4-methylpyrrolidin-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of polymers and other materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-Methoxy-4-(4-methylpyrrolidin-2-yl)phenol involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The phenolic group can participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones share structural similarities with 2-Methoxy-4-(4-methylpyrrolidin-2-yl)phenol.
Phenolic compounds: Other methoxy-substituted phenols, such as guaiacol and vanillin, have similar chemical properties.
Uniqueness
This compound is unique due to the combination of its phenolic and pyrrolidine structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C12H17NO2 |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
2-methoxy-4-(4-methylpyrrolidin-2-yl)phenol |
InChI |
InChI=1S/C12H17NO2/c1-8-5-10(13-7-8)9-3-4-11(14)12(6-9)15-2/h3-4,6,8,10,13-14H,5,7H2,1-2H3 |
Clé InChI |
WTTBMYUITMZBTK-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(NC1)C2=CC(=C(C=C2)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Amino-1-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13947953.png)

![2-[(Methylcarbamoyl)amino]thiophene-3-carboxylic acid](/img/structure/B13947962.png)
![2-[4-(3,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B13947993.png)

![Bicyclo[3.3.2]decan-2-one](/img/structure/B13947999.png)





![Imidazo[4,5,1-jk][1,3,4]benzotriazepine](/img/structure/B13948032.png)
